1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound belonging to the class of biguanides, characterized by its unique chemical structure that includes a biguanide core linked to a 2,5-dichlorophenyl group and existing as a hydrochloride salt. This compound is notable for its diverse applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is recognized for its potential therapeutic effects, including antibacterial, antifungal, and anticancer properties.
The compound is classified under biguanides, which are compounds featuring a central guanidine structure connected to two amine groups. The specific structure of 1-(2,5-dichlorophenyl)biguanide hydrochloride allows it to participate in various biological processes, making it a subject of interest in medicinal chemistry. Its chemical formula is with a molecular weight of 282.55 g/mol .
The synthesis of 1-(2,5-dichlorophenyl)biguanide hydrochloride typically involves the reaction between 2,5-dichloroaniline and cyanoguanidine under acidic conditions. This process is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. The general reaction can be represented as follows:
This reaction requires careful control of temperature and pH to ensure high yield and purity of the final product. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of 1-(2,5-dichlorophenyl)biguanide hydrochloride features a biguanide backbone with two guanidine units connected by an imino group. The presence of two chlorine atoms on the aromatic ring significantly influences the compound's physical and chemical properties.
1-(2,5-Dichlorophenyl)biguanide hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action for 1-(2,5-dichlorophenyl)biguanide hydrochloride primarily involves its interaction with specific enzyme targets within cellular pathways. Notably, it has been shown to inhibit glycogen phosphorylase activity, which is critical in glycogenolysis. Additionally, this compound can induce autophagy in cancer cells, contributing to programmed cell death. The precise molecular targets may vary according to the biological context .
The physical properties of 1-(2,5-dichlorophenyl)biguanide hydrochloride include:
Chemical properties include its reactivity profile where it can participate in various organic reactions due to functional groups present in its structure .
1-(2,5-Dichlorophenyl)biguanide hydrochloride has been extensively studied for its potential applications in various scientific fields:
The therapeutic journey of biguanides spans over a century, originating from traditional herbal medicine and evolving into rationally designed synthetic agents. The initial recognition of biguanide-like compounds emerged from investigations into Galega officinalis (French lilac or goat's rue), historically employed in diabetes management. By the 1920s, guanidine derivatives isolated from this plant, notably galegine, were scientifically confirmed to possess blood glucose-lowering properties, stimulating interest in synthetic analogs [6] [7]. Early synthetic efforts yielded polymethylene diguanides (synthalins A and B), which demonstrated antihyperglycemic effects but were subsequently withdrawn due to hepatotoxicity concerns [4] [7]. The discovery of insulin in the 1920s temporarily diminished interest in biguanides for diabetes, but their therapeutic potential was rediscovered serendipitously during antimalarial research in the mid-20th century [6].
The pivotal transition to modern biguanide therapeutics occurred through parallel research pathways. During World War II, investigations into pyrimidine-derived antimalarials at ICI Laboratories led to the development of proguanil, a biguanide-containing antimalarial drug. This discovery demonstrated the clinical viability of the biguanide pharmacophore beyond glucose regulation [6]. Concurrently, Eusebio Garcia in the Philippines reported on a synthetic biguanide he termed "flumamine" (later identified as metformin), observing its effects in influenza and malaria patients and speculating about its potential hypoglycemic properties based on structural similarities to earlier polymethylene diguanides, although without providing experimental evidence [6]. This observation crucially inspired Jean Sterne in Paris to systematically investigate metformin's (dimethylbiguanide) antidiabetic potential. Sterne's landmark 1957 publication demonstrated potent hypoglycemic activity with a notably favorable safety profile compared to earlier biguanides, leading to its introduction as "Glucophage" and establishing metformin as a first-line therapy for type 2 diabetes mellitus [4] [6] [7].
Table 1: Key Milestones in Biguanide Therapeutic Development
Time Period | Development Milestone | Significance |
---|---|---|
1920s | Isolation of guanidines/galegine from Galega officinalis; Synthesis of synthalins | Provided foundational evidence for glucose-lowering effects; Early synthetic biguanide therapeutics |
1940s | Discovery of proguanil during antimalarial research | Demonstrated clinical utility of biguanides beyond diabetes; Validated biguanide as viable drug scaffold |
1957 | Jean Sterne's systematic evaluation of metformin | Established safety and efficacy profile of dimethylbiguanide; Led to clinical introduction of metformin |
Late 1950s | Development of phenformin and buformin | Expanded biguanide therapeutic options; Later withdrawn (1970s) due to lactic acidosis risk |
Post-1990s | Resurgence in biguanide research beyond diabetes | Exploration in oncology, antimicrobials, antiviral therapy, and neuropharmacology |
The subsequent decades witnessed diversification with the development of phenformin (phenethylbiguanide) and buformin (butylbiguanide), expanding the biguanide therapeutic arsenal. However, these derivatives were later withdrawn from most markets in the 1970s due to heightened risk of lactic acidosis, cementing metformin's dominance due to its superior safety profile [4] [7]. The post-1990s era heralded a renaissance in biguanide research, moving beyond glycemic control to explore applications in oncology (leveraging metformin's AMPK activation and potential chemopreventive effects), antimicrobial therapy (chlorhexidine, polyaminopropyl biguanide), antiviral research, and neuropharmacology [3] [4]. This broadening scope has revitalized interest in structural modifications of the core biguanide scaffold, including halogenated derivatives like 1-(2,5-Dichlorophenyl)biguanide hydrochloride, to optimize pharmacological properties for specific therapeutic targets beyond traditional applications [9].
The integration of aromatic substituents, particularly halogenated phenyl rings, onto the biguanide scaffold represents a strategic approach to modulate biological activity, pharmacokinetics, and target engagement. The 1-(2,5-Dichlorophenyl)biguanide hydrochloride molecule exemplifies this approach, featuring a 2,5-dichloro-substituted phenyl moiety directly conjugated to the imidodicarbonimidic diamide (biguanide) group. This specific substitution pattern creates a molecule with a molecular formula of C₈H₁₀Cl₃N₅ and a molecular weight of 282.55 g/mol [9]. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro and in vivo experimental studies.
The positions of chlorine atoms on the phenyl ring (ortho and meta relative to the biguanide attachment) profoundly influence the compound's steric, electronic, and spatial characteristics. The ortho-chlorine (position 2) introduces significant steric hindrance near the biguanide attachment point, potentially restricting bond rotation and influencing the molecule's overall conformation. This ortho effect can enhance metabolic stability by shielding the adjacent amino/imino groups from enzymatic modification. The meta-chlorine (position 5) primarily exerts an electronic influence, modulating the electron density distribution across the aromatic system and consequently affecting the π-π stacking potential and the acidity/basicity of the biguanide protons [9] [10].
Comparative analysis with structural analogs highlights the unique profile imparted by the 2,5-dichloro configuration. 1-(3,5-Dichlorophenyl)biguanide hydrochloride (CAS 175205-04-6), featuring two meta-chlorines, exhibits a higher melting point (251-255°C) compared to the 2,5-isomer (211-215°C), suggesting differences in crystal packing efficiency and intermolecular forces attributable to molecular symmetry and dipole moments [10]. Monochlorinated derivatives like 1-(4-chlorophenyl)biguanide typically display reduced molecular weights and altered LogD values compared to their dichlorinated counterparts, impacting membrane permeability. These seemingly subtle structural variations translate into significant differences in receptor affinity, transporter interactions, and ultimately, biological activity profiles [3] [9].
Table 2: Comparative Physicochemical Properties of Selected Phenylbiguanide Derivatives
Compound | Substituent Pattern | Molecular Formula | Molecular Weight (g/mol) | Reported Melting Point (°C) | Notable Structural Features |
---|---|---|---|---|---|
1-(2,5-Dichlorophenyl)biguanide HCl | 2-Cl, 5-Cl | C₈H₉Cl₂N₅•HCl | 282.55 | 211-215 | Ortho-chlorine steric effect; asymmetric substitution |
1-(3,5-Dichlorophenyl)biguanide HCl | 3-Cl, 5-Cl | C₈H₉Cl₂N₅•HCl | 282.55 | 251-255 | Symmetric meta-substitution; higher symmetry |
1-(4-Chlorophenyl)biguanide | 4-Cl | C₈H₁₀ClN₅ | 211.65 | ~230-240 (varies) | Para-substitution; linear geometry |
Metformin | Dimethyl | C₄H₁₁N₅ | 129.16 | 223-226 | Aliphatic substitution; high hydrophilicity |
Phenformin | Phenethyl | C₁₀H₁₅N₅ | 205.26 | 176-178 (base) | Aliphatic linker; increased lipophilicity |
Computational and experimental characterization of 1-(2,5-Dichlorophenyl)biguanide hydrochloride reveals key molecular descriptors critical for its biological behavior. The compound possesses intermediate lipophilicity (LogD₇.₄), significantly higher than metformin's highly hydrophilic nature but potentially lower than extensively alkylated biguanides like phenformin. This balanced lipophilicity-hydrophilicity profile likely facilitates passive membrane diffusion while retaining sufficient aqueous solubility for distribution. The presence of multiple nitrogen atoms capable of accepting and donating hydrogen bonds results in a substantial hydrogen-bonding capacity, enabling strong interactions with biological macromolecules and transporters [3] [9].
The polar surface area (PSA) of the molecule, estimated around 100-120 Ų, falls within a range often associated with reasonable cellular permeability. The molecular volume (~250-300 ų), influenced by the planar phenyl ring and the extended conjugated biguanide system, impacts its fit within binding pockets of receptors and transporters. Crucially, the biguanide group exists predominantly as a dication under physiological pH conditions (pKa values ~3.07 and ~13.25 for the parent biguanide), making it an excellent substrate for organic cation transporters (OCTs) and dictating its distribution towards organs expressing high levels of these transporters, such as the liver, kidney, and intestine [3] [7]. The dichlorophenyl moiety significantly increases the accessible surface area compared to aliphatic biguanides, potentially enhancing interactions with hydrophobic binding pockets.
Table 3: Key Molecular Descriptors Influencing Biological Behavior of 1-(2,5-Dichlorophenyl)biguanide Hydrochloride
Molecular Descriptor | Estimated Value/Range | Biological Significance |
---|---|---|
LogD₇.₄ | Intermediate (Higher than metformin, lower than phenformin) | Balances membrane permeability and aqueous solubility; influences tissue distribution |
Hydrogen Bond Donor/Acceptor Count | 4-5 Donors / 3-4 Acceptors | Facilitates strong binding to proteins, receptors, transporters; impacts solubility |
Polar Surface Area (PSA) | ~100-120 Ų | Indicator of membrane permeability potential; influences absorption |
Molecular Volume | ~250-300 ų | Impacts fit within binding pockets of transporters and receptors |
Ionization State (pH 7.4) | Predominantly dicationic | Dictates recognition by Organic Cation Transporters (OCTs); electrostatic interactions |
Accessible Surface Area | Increased by dichlorophenyl group | Enhances potential for hydrophobic interactions in binding sites |
A critical aspect of the dichlorophenylbiguanide's biological profile is its interaction with polyspecific organic cation transporters (OCTs), particularly OCT1 (SLC22A1) and OCT2 (SLC22A2). Landmark research demonstrated that incorporation of a biguanide functionality into diverse molecular scaffolds dramatically enhances their propensity to become substrates for OCT1 and OCT2 [3]. This principle extends to 1-(2,5-Dichlorophenyl)biguanide hydrochloride. Studies utilizing HEK293 cells overexpressing human OCT1 or OCT2 have shown that the biguanide moiety acts as a privileged structural element for transporter recognition and cellular uptake, irrespective of the attached moiety, though the attached group modulates affinity and transport efficiency [3].
The dicationic nature of the protonated biguanide at physiological pH provides the electrostatic signature recognized by OCTs. The dichlorophenyl group contributes significantly to this interaction by modulating the molecule's overall hydrophobicity and three-dimensional shape. Comparative studies suggest that bulky, hydrophobic substituents like the dichlorophenyl group can enhance binding affinity to certain transporter conformations compared to smaller or more polar substituents. Furthermore, 1-(2,5-Dichlorophenyl)biguanide hydrochloride and analogs act as inhibitors of OCT-mediated transport of prototypical substrates like 1-methyl-4-phenylpyridinium (MPP⁺) and metformin, indicating competitive or allosteric interactions at the transporter binding site [3]. This dual role (substrate and inhibitor) highlights the complexity of biguanide-transporter interactions and underscores the potential of dichlorophenylbiguanides as pharmacological tools to modulate organic cation distribution.
Beyond transporter interactions, the structural features of 1-(2,5-Dichlorophenyl)biguanide hydrochloride suggest potential for engagement with specific receptor systems. Historically, phenylbiguanide (without dichloro substitution) was identified as a selective agonist for the 5-hydroxytryptamine 3 receptor (5-HT₃R), an ionotropic serotonin receptor subtype involved in emesis, pain perception, and neuronal signaling [1]. While species differences exist (e.g., inactivity in guinea pigs), phenylbiguanide activation of 5-HT₃ receptors on pulmonary C-fibers underlies the classic pulmonary chemoreflex [1]. The introduction of dichloro substituents significantly alters the electronic and steric profile compared to simple phenylbiguanide. Computational modeling suggests the chlorine atoms, particularly the ortho-chlorine, may hinder optimal binding within the 5-HT₃R ligand-binding pocket compared to the parent phenylbiguanide, potentially reducing potency. However, this modification might favor engagement with other receptor families.
Emerging evidence points to potential interactions between certain biguanide derivatives and Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission and a promising target for psychiatric disorders including schizophrenia and depression [8]. Although 1-(2,5-Dichlorophenyl)biguanide hydrochloride itself has not been explicitly profiled as a TAAR1 agonist in published literature, its structural similarity to phenethylbiguanide (phenformin) and other aromatic biguanides known to possess TAAR1 activity warrants investigation [4] [8]. The hydrophobic nature and specific geometry conferred by the 2,5-dichlorophenyl group could potentially enhance affinity for TAAR1 or related receptors compared to smaller biguanides, representing an underexplored area of research for this compound class.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7